molecular formula C13H8IN3O2S B7827764 N'-(5-iodo-2-oxoindol-3-yl)thiophene-2-carbohydrazide

N'-(5-iodo-2-oxoindol-3-yl)thiophene-2-carbohydrazide

Cat. No.: B7827764
M. Wt: 397.19 g/mol
InChI Key: OWQWPJDCIBBSLG-UHFFFAOYSA-N
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Description

N’-(5-iodo-2-oxoindol-3-yl)thiophene-2-carbohydrazide is a complex organic compound that combines the structural features of indole, thiophene, and hydrazide moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the indole ring, a common motif in many biologically active molecules, along with the thiophene ring, known for its electronic properties, makes this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-iodo-2-oxoindol-3-yl)thiophene-2-carbohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core.

    Iodination: The indole derivative is then iodinated using iodine and a suitable oxidizing agent, such as iodic acid, to introduce the iodine atom at the desired position.

    Thiophene Ring Formation: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.

    Coupling Reaction: The iodinated indole derivative is then coupled with the thiophene ring through a hydrazide linkage, typically using hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of N’-(5-iodo-2-oxoindol-3-yl)thiophene-2-carbohydrazide would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N’-(5-iodo-2-oxoindol-3-yl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The iodine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxo derivatives of the indole and thiophene rings.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted indole derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

N’-(5-iodo-2-oxoindol-3-yl)thiophene-2-carbohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and antimicrobial research.

    Material Science: The electronic properties of the thiophene ring make this compound useful in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: The indole moiety is known for its biological activity, and this compound can be used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N’-(5-iodo-2-oxoindol-3-yl)thiophene-2-carbohydrazide is likely related to its ability to interact with biological macromolecules. The indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the hydrazide group can form hydrogen bonds with active site residues. These interactions can lead to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    N’-(5-bromo-2-oxoindol-3-yl)thiophene-2-carbohydrazide: Similar structure with a bromine atom instead of iodine.

    N’-(5-chloro-2-oxoindol-3-yl)thiophene-2-carbohydrazide: Similar structure with a chlorine atom instead of iodine.

    N’-(5-fluoro-2-oxoindol-3-yl)thiophene-2-carbohydrazide: Similar structure with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in N’-(5-iodo-2-oxoindol-3-yl)thiophene-2-carbohydrazide imparts unique electronic properties and reactivity compared to its halogenated analogs. Iodine is larger and more polarizable, which can enhance interactions with biological targets and improve the compound’s efficacy in medicinal applications.

Properties

IUPAC Name

N'-(5-iodo-2-oxoindol-3-yl)thiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8IN3O2S/c14-7-3-4-9-8(6-7)11(13(19)15-9)16-17-12(18)10-2-1-5-20-10/h1-6H,(H,17,18)(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQWPJDCIBBSLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NNC2=C3C=C(C=CC3=NC2=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)NNC2=C3C=C(C=CC3=NC2=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8IN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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